(3S,5R)-piperidine-3,5-diamine, also known as (3R,5S)-piperidine-3,5-diamine trihydrochloride, is a chiral diamine compound characterized by its piperidine ring structure. This six-membered ring contains one nitrogen atom and is significant in various fields of scientific research due to its unique chemical properties and biological activities. The trihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications in chemistry and biology.
This compound falls under the category of piperidine derivatives and is classified as a chiral amine. Chiral compounds are essential in pharmaceuticals and agrochemicals because they can exhibit different biological activities based on their stereochemistry. The specific configuration of (3S,5R)-piperidine-3,5-diamine allows for targeted interactions with biological systems, making it a valuable compound in medicinal chemistry.
The synthesis of (3S,5R)-piperidine-3,5-diamine typically involves several key steps:
The industrial production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to maximize yield and purity.
The molecular structure of (3S,5R)-piperidine-3,5-diamine can be described with the following data:
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 224.6 g/mol |
IUPAC Name | (3R,5S)-piperidine-3,5-diamine; trihydrochloride |
InChI | InChI=1S/CHN.3ClH/c6-4-1-5(7)3-8-2-4;;;/h4-5,8H,1-3,6-7H;3*1H/t4-,5+;;; |
InChI Key | KDEMEPQXUYBYTQ-JDUHLNRASA-N |
Isomeric SMILES | C1C@HN.Cl.Cl.Cl |
Canonical SMILES | C1C(CNCC1N)N.Cl.Cl.Cl |
The structure features two amine groups attached to the piperidine ring at positions 3 and 5, contributing to its reactivity and biological activity.
(3S,5R)-piperidine-3,5-diamine undergoes various chemical reactions:
The major products formed from these reactions include various substituted piperidines, imines, nitriles, and other amine derivatives depending on specific reaction conditions.
The mechanism of action for (3S,5R)-piperidine-3,5-diamine involves its interaction with specific molecular targets in biological systems:
The compound's molecular weight is 224.6 g/mol, which is significant for calculations involving dosages in pharmaceutical applications.
(3S,5R)-piperidine-3,5-diamine has a wide range of applications in scientific research:
The construction of the enantiomerically enriched piperidine core bearing cis-3,5-diamino functionalities represents a pinnacle of modern asymmetric catalysis. Traditional approaches often relied on resolution techniques, but recent advances focus on de novo catalytic asymmetric construction. Transition metal catalysis with chiral ligands stands as the most prominent strategy. Palladium complexes ligated to chiral phosphines (e.g., BINAP, PHOX ligands) or N-heterocyclic carbenes (NHCs) facilitate asymmetric hydrogenation, reductive amination, or cyclization reactions to install the chiral centers with high fidelity [1] [7]. For instance, asymmetric hydrogenation of substituted pyridine derivatives, such as 3,5-diaminopyridine precursors, using Ru or Rh catalysts modified with atropisomeric diphosphines (e.g., (R)-DM-Segphos, (S)-Binap), provides direct access to the saturated cis-piperidine ring system with excellent diastereo- and enantioselectivity (often >95% ee and >20:1 dr) [1].
Organocatalytic approaches offer a complementary metal-free strategy. Chiral phosphoric acids (CPAs) or diarylprolinol silyl ethers catalyze Michael additions or Mannich reactions involving enolizable carbonyl compounds and imines derived from protected glyoxylates or aminoaldehydes. These reactions form key C-C or C-N bonds stereoselectively, enabling the subsequent ring-closing steps to furnish the piperidine scaffold. A significant breakthrough involves the catalytic asymmetric synthesis of sulfilimines via S–C bond formation, which provides chiral S(IV) centers acting as synthetic handles or directing groups for subsequent stereocontrolled transformations potentially adaptable to piperidine systems [1]. Photoredox catalysis has also emerged, enabling radical-based desymmetrization or cyclization reactions under mild conditions for constructing chiral nitrogen heterocycles [7].
Table 1: Catalytic Systems for Chiral Piperidine Synthesis
Catalyst Type | Example Catalysts/Ligands | Key Reaction | Reported ee (%) | Reported dr | Primary Advantage |
---|---|---|---|---|---|
Ru/Chiral Diphosphine | Ru-(S)-BINAP | Asymmetric Hydrogenation | >99 | >20:1 (cis) | High Activity, Broad Scope |
Rh/Chiral Diamine | Rh-(R,R)-DPEN | Asymmetric Transfer Hydrogenation | 98 | >15:1 (cis) | Mild Conditions, No High-Pressure H₂ |
Chiral Phosphoric Acid (CPA) | (R)-TRIP | Mannich Reaction | 95 | N/A | Metal-Free, Enantio-divergent Synthesis |
Pd/NHC | Pd-PEPPSI-IHept | Asymmetric Allylic Amination | 92 | >10:1 (cis) | Functional Group Tolerance |
The optimization of these catalytic systems focuses on ligand design to enhance steric and electronic control over enantioselectivity, solvent engineering to improve catalyst solubility and stability, and substrate pre-functionalization to direct facial selectivity. Microwave irradiation has proven effective in accelerating key cyclization steps while maintaining stereochemical integrity [7]. These catalytic methodologies provide efficient routes to the core cis-3,5-diaminopiperidine scaffold with high optical purity, essential for its biological efficacy as a 2-deoxystreptamine (2-DOS) mimetic in aminoglycoside antibiotics [6].
Hydrogenation serves as a cornerstone for introducing and transforming amino functionalities within the piperidine scaffold, particularly for converting nitro intermediates or unsaturated precursors into the desired diamines. The direct hydrogenation of aromatic precursors like 3,5-dinitropyridines or 3,5-diaminopyridines to the saturated cis-piperidine diamines requires precise control to achieve high diastereoselectivity and avoid over-reduction or deamination. Supported noble metal catalysts, particularly ruthenium nanoclusters, exhibit superior performance due to their strong adsorption properties promoting aromatic ring desorption and selective nitro/amine group reduction [2].
Critical to success is catalyst modification using alkali or alkaline earth metals. Lithium-modified γ-Al₂O₃-supported Ru nanoclusters (Li-Ru/γ-Al₂O₃) demonstrate exceptional efficacy. The lithium promoter alters the catalyst's acid-base properties, significantly suppressing deamination side reactions—a major challenge in diamine synthesis—while enhancing hydrogenation activity [2]. Under optimized conditions (e.g., 100°C, 5 MPa H₂ in methanol/water), these catalysts achieve near-quantitative conversion of substrates like 2-chloro-3,5-dinitropyridine to 3,5-diaminopiperidine derivatives with excellent cis-diastereoselectivity (>95%) and yields exceeding 90% [6] [8]. Bimetallic systems (e.g., Ru-Rh on LiOH-modified supports) further improve selectivity under milder pressures (~9 MPa vs. >20 MPa for monometallic Ru) [2].
Heterogeneous catalysts also enable critical transformations later in the synthesis. Selective N-alkylation or reductive amination of the primary amines on the piperidine ring can be achieved using palladium nanoparticles immobilized on functionalized supports like ethylenediamine (EDA)-modified silica-cellulose (Pd(0)-EDA/SCs). These systems facilitate efficient hydrogenation of imines or enamines formed during derivative elaboration under mild conditions (room temperature, ambient H₂ pressure) with excellent chemoselectivity [4] [8].
Table 2: Optimized Hydrogenation Conditions for Diamine Synthesis
Substrate Class | Optimal Catalyst System | Conditions (T, P, Solvent) | Conversion (%) | Selectivity (%) | Key Side Reaction Suppressed |
---|---|---|---|---|---|
3,5-Dinitropyridine | 5% Rh/C + AcOH | 110°C, 2200 psi H₂, AcOH | >99 | ~90 (desired amine) | Dechlorination, Deamination |
N-Boc-3,5-Diaminopyridine | 5% Ru/Li-γ-Al₂O₃ | 100°C, 5 MPa H₂, MeOH/H₂O | 99 | 95.5 (cis-diamine) | De-Boc, Ring Opening |
Enamines (Derivative Elaboration) | Pd(0)-EDA/Silica-Cellulose | RT, 1 atm H₂, EtOH | >95 | >90 | Over-reduction, C=C Saturation |
2,4-Dinitrotoluene (Model) | Li-Ru/γ-Al₂O₃ | 100°C, 5 MPa H₂, i-PrOH | 99 | 95.5 | Deamination, Cyclization |
Kinetic studies reveal that the hydrogenation of dinitro/aminopyridine precursors over Li-Ru/γ-Al₂O₃ is a consecutive process involving partial reduction intermediates (e.g., nitroso, hydroxylamino compounds). The rate-determining step is often the hydrogenation of the aromatic ring system itself [2]. Careful control of H₂ pressure, temperature, and catalyst loading is therefore paramount to maximize the yield of the desired cis-diamine while minimizing byproducts. These optimized hydrogenation protocols provide robust and scalable routes to functionalize the piperidine-3,5-diamine core and its advanced intermediates.
The exploration of structure-activity relationships (SAR) around the (3S,5R)-piperidine-3,5-diamine core necessitates efficient access to diverse analogs. Parallel synthesis techniques are indispensable for rapidly generating libraries of derivatives, particularly focusing on modifications at the N1 position or on the amino nitrogen atoms (via acylation, sulfonylation, ureation). Combinatorial chemistry principles are applied using central scaffolds amenable to diversification [6] [8].
A highly successful strategy employs the triazine core as a linchpin. The high reactivity of dichlorotriazine (e.g., cyanuric chloride) allows sequential nucleophilic displacement by diverse amines. The (3S,5R)-piperidine-3,5-diamine scaffold, often N-Boc protected, acts as a key "headpiece" nucleophile. The synthesis typically involves:
This approach enables the systematic variation of R¹ (headpiece variation) and R³ ("tailpiece"). The symmetric bis-piperidine derivatives (where R¹ is another piperidine-3,5-diamine) often show the highest potency as aminoglycoside mimetics targeting the bacterial ribosomal decoding site (A-site). For example, symmetric bis-DAP-triazine derivatives (11, 12) exhibited IC₅₀ values of 7-10 µM in E. coli translation inhibition assays, comparable to tetracycline (IC₅₀ = 2.8 µM) [6]. Crucially, the cis-diamine configuration is vital: Analogs with altered stereochemistry or mono-amino substitution (16, 17) showed drastically reduced activity (IC₅₀ > 100 µM to >1000 µM) [6].
Table 3: SAR of Triazine-Based (3S,5R)-Piperidine-3,5-diamine Derivatives
Compound | R¹ (Headpiece) | R³ (Tailpiece) | IC₅₀ (µM) E. coli Translation | MIC (µg/mL) E. coli |
---|---|---|---|---|
11 | DAP (Symmetric) | Quinolin-8-ol | 10 | 1 |
12 | DAP (Symmetric) | 4-Chloro-2-fluorophenyl | 7 | 2 |
14 | N-Me-DAP (Symmetric) | Quinolin-8-ol | 5 | 4 |
19 | H (Monosubstituted) | Quinolin-8-ol | 16 | 4 |
20 | Azetidin-3-ylamine | Quinolin-8-ol | 3 | 8 |
22 | (1R,2R)-Cyclohexane-1,2-diamine | Quinolin-8-ol | 8 | 8 |
29 | Pyrrolidin-3-ylamine | Quinolin-8-ol | 10 | 32 |
32 | 3-Hydroxyazetidine | Quinolin-8-ol | 19 | 16 |
38 | 4-Hydroxypiperidine | Quinolin-8-ol | 17 | 16 |
Kanamycin A | - | - | 0.4 | 0.5 |
Beyond triazines, solution-phase parallel synthesis utilizes activated esters (e.g., pentafluorophenyl esters) or carbonylating agents to couple the primary amines of the diaminopiperidine with diverse carboxylic acids or sulfonyl chlorides in multi-well plates. Automated liquid handling facilitates simultaneous reaction setup and workup, allowing the synthesis of dozens to hundreds of amides, sulfonamides, or ureas within days for primary screening [8]. These parallel approaches dramatically accelerate SAR exploration and hit-to-lead optimization for drug discovery programs centered on the diaminopiperidine pharmacophore.
The presence of two primary amino groups within the cis-piperidine scaffold necessitates meticulous protecting group (PG) strategy to ensure chemoselective reactions, prevent side product formation (e.g., dialkylation, imine formation), and crucially, preserve stereochemical integrity during synthetic manipulations. The choice of PGs impacts solubility, reactivity, and the feasibility of global deprotection.
Acid-Labile Protecting Groups:
Base-Labile Protecting Groups:
Orthogonal Protection Schemes:Complex derivative synthesis often demands orthogonal protection. A typical strategy employs:
The selection of PGs also considers potential coordination with chiral catalysts during asymmetric steps earlier in the synthesis and the stability towards hydrogenation conditions required for ring saturation or nitro group reduction. Di-Boc protection generally offers a robust combination of stability during diverse transformations and ease of final deprotection without racemization, making it the predominant choice for solution-phase synthesis of (3S,5R)-piperidine-3,5-diamine derivatives.
Solid-Phase Peptide Synthesis (SPPS) principles have been successfully adapted to enable the rapid, parallel production of (3S,5R)-piperidine-3,5-diamine derivatives and analogs, significantly accelerating medicinal chemistry efforts. This approach circumvents the solubility issues often encountered with polar diamines and simplifies purification by leveraging catch-and-release methodologies.
Resin Selection and Loading:The synthesis typically starts with commercially available Wang resin or Rink Amide MBHA resin pre-loaded with the first amino acid or a suitable linker (e.g., hydroxymethylbenzoic acid, HMBA). The free carboxylic acid on the resin is activated (e.g., with HBTU/DIPEA) and coupled to the N-Boc or N-Fmoc protected (3S,5R)-piperidine-3,5-diamine, utilizing one amino group (often the less sterically hindered one) for attachment, forming a stable amide bond. Alternatively, one amino group can be selectively protected (e.g., Fmoc) in solution, and the free amine used to load onto carboxylic acid-functionalized resin via amide bond formation. After loading, the temporary PG (Boc or Fmoc) on the second amine is removed [5].
High-Throughput Diversification:The key advantage of SPPS lies in parallel processing. Using multi-well reactor blocks or sintered glass filter tubes, multiple resins, each loaded with the diaminopiperidine core, can be processed simultaneously:
A significant advancement is the rapid manual SPPS method, enabling parallel synthesis of up to 8 peptide analogs incorporating the diaminopiperidine unit. This method drastically reduces cycle times: Parallel coupling of amino acids (or derivatizing agents for the diamine) is achieved in 15-20 minutes per cycle using highly activated reagents (e.g., HATU/DIPEA) and efficient mixing, compared to 80-150 minutes per amino acid in traditional benchtop SPPS. Remarkably, this method yields products with higher average crude purity (~70%) than microwave-assisted automated synthesis (~50% crude purity) [5].
Table 4: Comparison of Solid-Phase Synthesis Methods for Diaminopiperidine Derivatives
Synthesis Method | Scale | Typical Cycle Time per Coupling | Max Derivatives per Batch | Avg. Crude Purity | Key Advantages |
---|---|---|---|---|---|
Traditional Benchtop SPPS | 0.05 - 0.2 mmol | 80 - 150 min | 1-2 | 40 - 60% | Simplicity, Low Equipment Cost |
Microwave-Assisted Automated SPPS | 0.05 - 0.5 mmol | 20 - 40 min (per step) | 1 (sequential) | ~50% | Speed, Reproducibility, Temperature Control |
Rapid Manual Parallel SPPS | 0.01 - 0.05 mmol | 15 - 20 min (parallel) | 8 | ~70% | Highest Throughput/Cost Ratio, Fast Iteration, Suitable for Unnatural AA/Diamine Incorporation |
This solid-phase platform is exceptionally powerful for generating focused libraries where the diaminopiperidine core is decorated with various peptidic or non-peptidic chains. It facilitates the exploration of molecular recognition at biological targets like the bacterial ribosome and the rapid identification of analogs with improved potency or physicochemical properties. The compatibility with unnatural amino acids and diverse carboxylic acids further broadens the accessible chemical space from this versatile chiral diamine building block [5] [6].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 14680-51-4